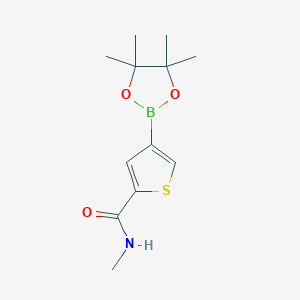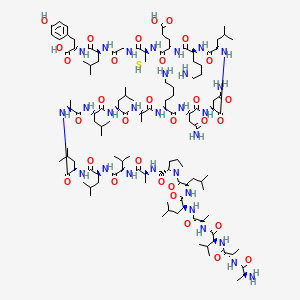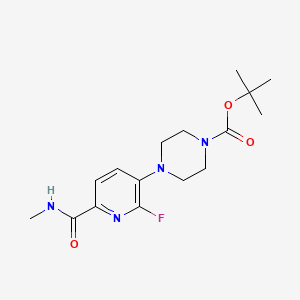![molecular formula C12H6ClF3N4O2 B15363785 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, and a chloro-substituted imidazole derivative. The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes and maintaining precise reaction conditions. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the pyrazolyl or imidazo[1,2-a]pyridine moieties.
Reduction: Reduction reactions might target the chloro or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products might include carboxylic acids or ketones.
Reduction products could be chloroalkanes or trifluoromethylated alkanes.
Substitution products would vary based on the reagents used, potentially yielding a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be used as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems, potentially leading to new insights into drug design.
Medicine: The compound's potential as a lead compound in drug discovery is significant, given its structural complexity and the presence of multiple functional groups that can interact with biological targets.
Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Uniqueness: 3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its trifluoromethyl group, which is not present in the other listed compounds
Eigenschaften
Molekularformel |
C12H6ClF3N4O2 |
|---|---|
Molekulargewicht |
330.65 g/mol |
IUPAC-Name |
3-chloro-6-(1H-pyrazol-4-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N4O2/c13-9-8(11(21)22)19-10-7(12(14,15)16)1-5(4-20(9)10)6-2-17-18-3-6/h1-4H,(H,17,18)(H,21,22) |
InChI-Schlüssel |
MEWZQZLITZRMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=C(N2C=C1C3=CNN=C3)Cl)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


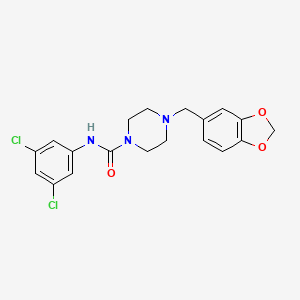
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
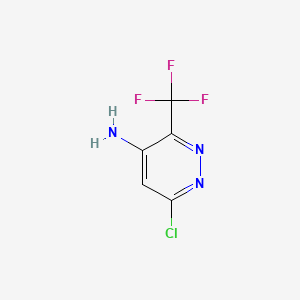
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
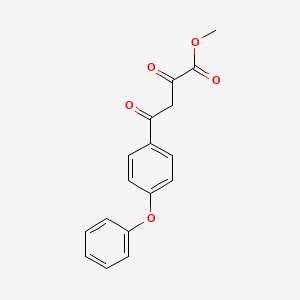
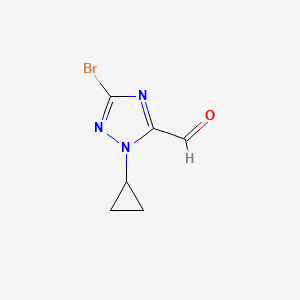
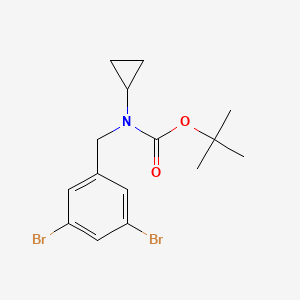
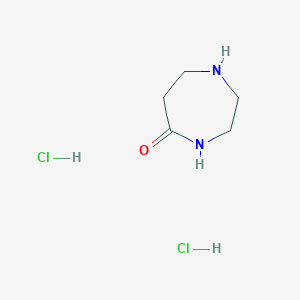

![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
